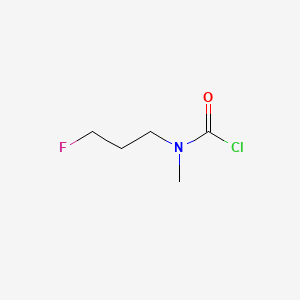
N-(3-fluoropropyl)-N-methylcarbamoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-fluoropropyl)-N-methylcarbamoyl chloride is a chemical compound that belongs to the class of carbamoyl chlorides It is characterized by the presence of a fluoropropyl group and a methylcarbamoyl group attached to a central nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-fluoropropyl)-N-methylcarbamoyl chloride typically involves the reaction of N-methylcarbamoyl chloride with 3-fluoropropylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
[ \text{N-methylcarbamoyl chloride} + \text{3-fluoropropylamine} \rightarrow \text{this compound} ]
The reaction is usually conducted in an inert solvent such as dichloromethane or chloroform, and the temperature is maintained at a low to moderate range to prevent side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, and advanced purification techniques such as distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluoropropyl)-N-methylcarbamoyl chloride can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the carbamoyl chloride group can be replaced by other nucleophiles, leading to the formation of different derivatives.
Hydrolysis: In the presence of water or aqueous base, the compound can hydrolyze to form N-(3-fluoropropyl)-N-methylcarbamic acid.
Reduction: The compound can be reduced to form the corresponding amine derivative.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.
Hydrolysis: Water or aqueous sodium hydroxide is used as the reagent.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Reactions: Various substituted carbamates and ureas.
Hydrolysis: N-(3-fluoropropyl)-N-methylcarbamic acid.
Reduction: N-(3-fluoropropyl)-N-methylamine.
Scientific Research Applications
N-(3-fluoropropyl)-N-methylcarbamoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used to modify biomolecules for studying their interactions and functions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(3-fluoropropyl)-N-methylcarbamoyl chloride involves its reactivity with nucleophiles. The carbamoyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations and modifications of biomolecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparison with Similar Compounds
Similar Compounds
- N-(3-fluoropropyl)-N-methylcarbamic acid
- N-(3-fluoropropyl)-N-methylamine
- N-(3-fluoropropyl)-N-methylcarbamate
Uniqueness
N-(3-fluoropropyl)-N-methylcarbamoyl chloride is unique due to the presence of both a fluoropropyl group and a carbamoyl chloride group. This combination imparts distinct reactivity and properties, making it valuable for specific synthetic and research applications. The fluorine atom enhances the compound’s stability and reactivity, while the carbamoyl chloride group provides a versatile site for chemical modifications.
Properties
Molecular Formula |
C5H9ClFNO |
|---|---|
Molecular Weight |
153.58 g/mol |
IUPAC Name |
N-(3-fluoropropyl)-N-methylcarbamoyl chloride |
InChI |
InChI=1S/C5H9ClFNO/c1-8(5(6)9)4-2-3-7/h2-4H2,1H3 |
InChI Key |
GGPYMDWXOCOOAE-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCCF)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















